3-Cyclopropoxy-6-formylpicolinonitrile is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of picolinonitriles, which are derivatives of picolinic acid, and are known for their biological activity, particularly in the field of drug development.
The compound can be synthesized through various chemical reactions involving precursor compounds such as 6-chloro-5-formylpicolinonitrile. It has been referenced in several patents that describe its synthesis and potential applications in treating various diseases, particularly those related to the central nervous system and metabolic disorders .
3-Cyclopropoxy-6-formylpicolinonitrile is classified as an organic compound, specifically a nitrile. Its molecular formula is C12H10N2O2, indicating the presence of a cyano group (-C≡N), which contributes to its reactivity and biological properties.
The synthesis of 3-Cyclopropoxy-6-formylpicolinonitrile typically involves multi-step reactions. One common method includes the reaction of 6-chloro-5-formylpicolinonitrile with cyclopropanol under acidic conditions, facilitating the formation of the cyclopropoxy group.
The molecular structure of 3-Cyclopropoxy-6-formylpicolinonitrile features a picolinonitrile backbone with a cyclopropoxy substituent at the third position and an aldehyde group at the sixth position.
The compound's structure can be represented using SMILES notation: C1=CN=C(C(=C1C=O)C#N)OCC1CC1
.
3-Cyclopropoxy-6-formylpicolinonitrile can undergo various chemical reactions typical for nitriles and aldehydes:
These reactions are significant for modifying the compound's functional groups to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 3-Cyclopropoxy-6-formylpicolinonitrile is primarily linked to its interaction with biological targets such as enzymes or receptors involved in metabolic pathways.
The chemical properties suggest potential reactivity patterns that could be exploited in further synthetic modifications or in understanding its interactions within biological systems.
3-Cyclopropoxy-6-formylpicolinonitrile has potential applications in:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: